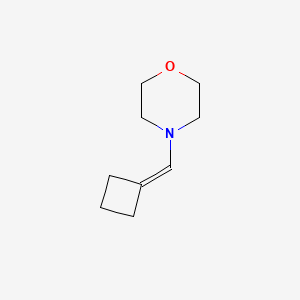
Morpholine, 4-(cyclobutylidenemethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4-(cyclobutylidenemethyl)- is an organic compound with the chemical formula C₉H₁₅NO. This compound features a morpholine ring substituted with a cyclobutylidenemethyl group. Morpholine itself is a heterocyclic amine that contains both amine and ether functional groups, making it a versatile building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morpholine derivatives, including Morpholine, 4-(cyclobutylidenemethyl)-, typically involves the reaction of 1,2-amino alcohols with various reagents. One common method is the cyclization of amino alcohols using α-haloacid chlorides under basic conditions . Another approach involves the use of aziridines or epoxides as starting materials, which undergo ring-opening reactions to form the morpholine ring .
Industrial Production Methods
Industrial production of morpholine derivatives often employs the dehydration of diethanolamine with concentrated sulfuric acid. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-(cyclobutylidenemethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the morpholine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morpholine N-oxides, while reduction can produce secondary amines .
Scientific Research Applications
Morpholine, 4-(cyclobutylidenemethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor agonists.
Medicine: Investigated for its potential as an antibacterial and anticancer agent.
Industry: Utilized in the production of corrosion inhibitors and surfactants
Mechanism of Action
The mechanism of action of Morpholine, 4-(cyclobutylidenemethyl)- involves its interaction with various molecular targets. For instance, in antibacterial applications, it can disrupt bacterial cell membranes and induce the production of reactive oxygen species (ROS), leading to bacterial cell death . In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of target enzymes .
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound, used widely in organic synthesis.
4-(Cyclobutylidenemethyl)-morpholine: A closely related derivative with similar chemical properties.
N-Methylmorpholine: Another morpholine derivative with a methyl group substitution.
Uniqueness
Morpholine, 4-(cyclobutylidenemethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
4-(cyclobutylidenemethyl)morpholine |
InChI |
InChI=1S/C9H15NO/c1-2-9(3-1)8-10-4-6-11-7-5-10/h8H,1-7H2 |
InChI Key |
QHRCCUVTUODJAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CN2CCOCC2)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-methoxy-4-[(E)-3-(4-nitrooxybutoxy)-3-oxoprop-1-enyl]phenyl] 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B13828563.png)
![[2-(4-Cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-diphenylphosphane](/img/structure/B13828564.png)
![4,5-dihydroxy-3-methoxy-4-(4-methoxyphenyl)-6-[(E)-2-(2,5,5-trimethyloxan-2-yl)ethenyl]-1,3-dihydroquinolin-2-one](/img/structure/B13828568.png)
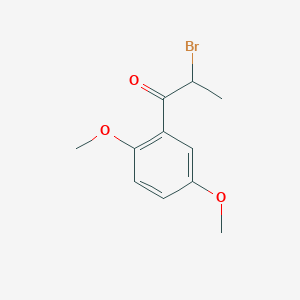
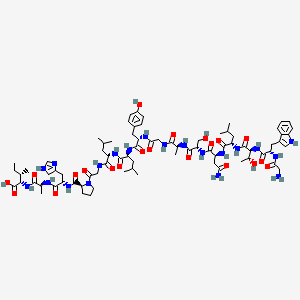
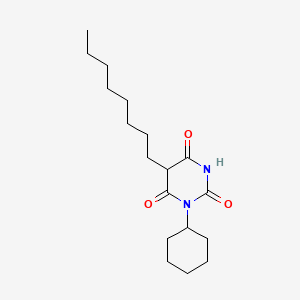
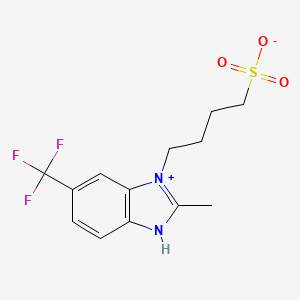
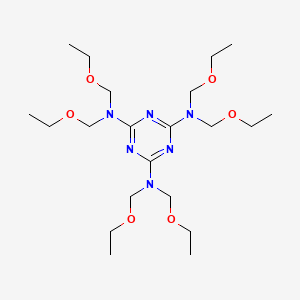
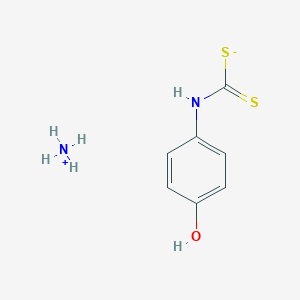
![sodium;(7S,9E,11R,12R,13R,14R,15R,16R,17R,18R,19E,21Z)-2,15,17,29-tetrahydroxy-11-methoxy-13-methoxycarbonyl-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-olate](/img/structure/B13828593.png)
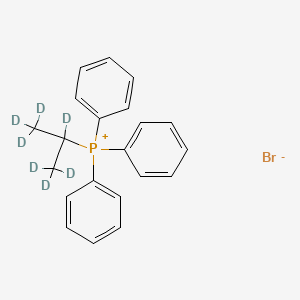
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-4-hydrazino-pyrimidin-2-one](/img/structure/B13828613.png)
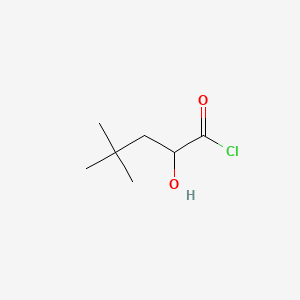
![(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate](/img/structure/B13828628.png)
